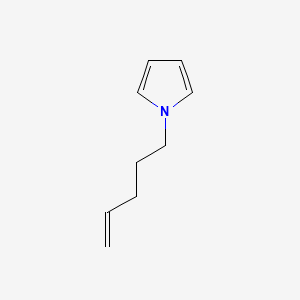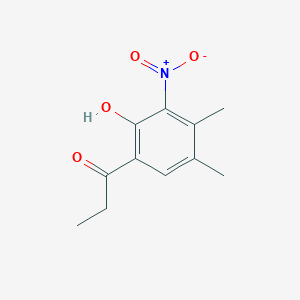
1H-Pyrrole, 1-(4-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-(4-pentenyl)- is a heterocyclic organic compound with the molecular formula C9H13N. It is a derivative of pyrrole, where the nitrogen atom is bonded to a 4-pentenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(4-pentenyl)- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(4-pentenyl)- typically involves the catalytic conversion of primary diols and amines using a stable manganese complex. This method is advantageous due to its high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically occur in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-(4-pentenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-(4-pentenyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit dihydrofolate reductase, which is crucial for DNA synthesis . Additionally, it can interact with tyrosine kinases, affecting cell signaling pathways .
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the 4-pentenyl group.
N-Methylpyrrole: A derivative with a methyl group instead of the 4-pentenyl group.
N-Phenylpyrrole: A derivative with a phenyl group instead of the 4-pentenyl group.
Uniqueness: 1H-Pyrrole, 1-(4-pentenyl)- is unique due to the presence of the 4-pentenyl group, which imparts distinct chemical and physical properties. This group enhances its reactivity and potential for forming various substituted derivatives .
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1-pent-4-enylpyrrole |
InChI |
InChI=1S/C9H13N/c1-2-3-4-7-10-8-5-6-9-10/h2,5-6,8-9H,1,3-4,7H2 |
InChI Key |
STBRPFOWRLCTPT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCN1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)

![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)








